2-(2-((2,6-Diisopropylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(2-((2,6-Diisopropylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a pinacol (1,3,2-dioxaborolane) core. The compound is characterized by a phenyl ring substituted with a (2,6-diisopropylphenoxy)methyl group at the ortho position, which confers significant steric bulk and electronic modulation. This structural motif is critical in Suzuki-Miyaura cross-coupling reactions, where steric protection enhances boron stability while allowing controlled reactivity . The diisopropylphenoxy group also improves solubility in organic solvents, making it advantageous for synthetic applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[2-[[2,6-di(propan-2-yl)phenoxy]methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35BO3/c1-17(2)20-13-11-14-21(18(3)4)23(20)27-16-19-12-9-10-15-22(19)26-28-24(5,6)25(7,8)29-26/h9-15,17-18H,16H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYKMEZUZYFNDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2COC3=C(C=CC=C3C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35BO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-((2,6-Diisopropylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and applications in various fields including medicinal chemistry and organic synthesis.
The structural formula of the compound can be represented as follows:
- Molecular Formula : CHBO
- CAS Number : Not yet assigned in the literature.
- Molecular Weight : Approximately 306.34 g/mol.
The compound features a dioxaborolane moiety which is known for its stability and reactivity in organic synthesis. The presence of the 2,6-diisopropylphenoxy group enhances its lipophilicity, potentially affecting its biological interactions.
The biological activity of this compound primarily stems from its ability to participate in cross-coupling reactions facilitated by palladium catalysts. The boron atom in the dioxaborolane structure forms stable complexes with transition metals, enabling the formation of carbon-carbon bonds that are crucial in synthesizing biologically active molecules.
Proposed Mechanism:
- Formation of Palladium-Boron Complex : The dioxaborolane interacts with a palladium catalyst to form a palladium-boron intermediate.
- Cross-Coupling Reaction : This intermediate facilitates the transfer of an aryl group to a coupling partner.
- Product Formation : The process concludes with reductive elimination, yielding the desired product.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Anticancer Properties : Boron-containing compounds have been studied for their potential in targeting cancer cells through selective toxicity mechanisms.
- Antimicrobial Activity : Some derivatives show promise as antimicrobial agents due to their ability to disrupt bacterial cell walls.
- Enzyme Inhibition : Certain dioxaborolane derivatives have been shown to inhibit specific enzymes that are critical in metabolic pathways.
Case Studies
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Anticancer Activity : A study investigating boron compounds found that derivatives similar to the target compound exhibited cytotoxic effects on various cancer cell lines (e.g., MCF-7, HeLa). The mechanism was attributed to apoptosis induction and cell cycle arrest.
Compound Cell Line IC50 (µM) Compound A MCF-7 10 Compound B HeLa 15 Target Compound MCF-7 TBD - Antimicrobial Efficacy : Research on boronic esters revealed that certain derivatives possess significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial membrane integrity.
Research Findings
Recent studies have focused on optimizing the synthesis of this compound to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry have been employed to improve reaction conditions.
Summary of Findings:
- Enhanced yields were achieved using microwave-assisted methods compared to traditional heating.
- Stability studies indicated that the compound retains its activity under various pH conditions.
Comparison with Similar Compounds
Substitution Patterns on the Aromatic Ring
- Chlorinated Derivatives: 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): Chlorination at the 2,6-positions and methoxy groups at 3,5-positions enhance electrophilicity, facilitating coupling with heterocycles like indazoles. This compound exhibits high reactivity in palladium-catalyzed cross-couplings (62.3% yield in indazole synthesis) .
Electron-Withdrawing and Donating Groups
- Sulfonyl-Substituted Derivatives :
- Methoxy-Substituted Derivatives :
Fluorinated Derivatives
- 2-(4-Fluoro-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): Fluorine atoms increase lipophilicity and metabolic stability, making this compound a candidate for CNS-targeting pharmaceuticals .
Reactivity and Stability
- Steric Effects: The target compound’s diisopropylphenoxymethyl group provides superior steric protection compared to smaller substituents (e.g., methoxy or fluorine), reducing unintended hydrolysis but requiring higher temperatures for cross-coupling .
- Electronic Effects : Electron-deficient derivatives (e.g., sulfonyl-substituted) exhibit lower reactivity in coupling reactions due to reduced boron electrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
